Hyoscyamine
Overview
Description
Hyoscyamine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna) . It is the levorotary isomer of atropine and is known for its anticholinergic properties, which make it useful in treating various medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hyoscyamine can be synthesized starting from 2,4-dihydroxy-5-methoxybenzaldehyde. The process involves adding a solvent and a catalyst, followed by a malonic acid compound to perform a heat preservation reaction at temperatures ranging from 0 to 300°C . The reaction mixture is then cooled, and the resulting solids are filtered and recrystallized using ethyl acetate to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from plants like Atropa belladonna. The extraction process typically includes liquid-liquid extraction or solid-phase extraction using conventional sorbents . These methods are preferred due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Hyoscyamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of ®-littorine to (S)-hyoscyamine, which involves a cytochrome P450 enzyme .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions involving this compound.
Reduction: Specific reducing agents can be used to convert this compound to its reduced forms.
Substitution: Various nucleophiles can be used to substitute functional groups in the this compound molecule.
Major Products: The major products formed from these reactions include this compound aldehyde and 3-hydroxylittorine .
Scientific Research Applications
Hyoscyamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Hyoscyamine acts as an antimuscarinic agent by competitively and non-selectively antagonizing muscarinic receptors in smooth muscle, cardiac muscle, and various glands . This antagonism leads to reduced secretions, increased heart rate, and relaxation of smooth muscles . The primary molecular targets are muscarinic acetylcholine receptors, which are involved in the parasympathetic nervous system .
Comparison with Similar Compounds
- Atropine
- Scopolamine
- Cocaine (another tropane alkaloid with different pharmacological properties)
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-VFSICIBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941522, DTXSID80889335 | |
Record name | (3beta)-Hyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS | |
Record name | Hyoscyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-HYOSCYAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia., MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS A COMPETITIVE ANTAGONISM OF THE ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. ... RECEPTORS AFFECTED ARE THOSE OF PERIPHERAL STRUCTURES THAT ARE...STIMULATED OR INHIBITED BY MUSCARINE, THAT IS, EXOCRINE GLANDS & SMOOTH & CARDIAC MUSCLE. RESPONSES TO POSTGANGLIONIC CHOLINERGIC NERVE STIMULATION ARE ALSO INHIBITED...BUT LESS READILY THAN RESPONSES TO INJECTED CHOLINE ESTERS. /ANTIMUSCARINIC DRUGS/ | |
Record name | Hyoscyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-HYOSCYAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER | |
CAS No. |
101-31-5, 912642-93-4 | |
Record name | Hyoscyamine [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hyoscyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3beta)-Hyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscyamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYOSCYAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX44XO846X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-HYOSCYAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
108.5 °C | |
Record name | Hyoscyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-HYOSCYAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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